4-(4-Chloro-3-methylphenyl)pyrrolidin-2-one
Description
4-(4-Chloro-3-methylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-chloro-3-methylphenyl group. The chloro and methyl substituents on the phenyl ring influence electronic properties, lipophilicity, and steric interactions, making this compound a candidate for further functionalization and biological evaluation.
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-(4-chloro-3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-7-4-8(2-3-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14) |
InChI Key |
SZPUGSDFQFLELE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC(=O)NC2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-Chloro-3-methylphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts as key precursors .
Chemical Reactions Analysis
4-(4-Chloro-3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, pyrrolidinone derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In the industry, these compounds are used in the synthesis of drugs, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The presence of the chloro and methyl groups further enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 4-(4-Chloro-3-methylphenyl)pyrrolidin-2-one and structurally related pyrrolidinone derivatives:
Key Observations:
- Electronic Effects : The 4-chloro-3-methylphenyl group in the target compound introduces a balance of electron-withdrawing (Cl) and electron-donating (CH₃) effects, which may enhance stability compared to purely electron-deficient analogs like brominated derivatives .
- Stereochemistry : Chiral analogs, such as (4R)-4-(3-bromo-4-chlorophenyl)pyrrolidin-2-one, highlight the importance of stereochemical control in synthesis and biological activity .
Biological Activity
4-(4-Chloro-3-methylphenyl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolidinones, which are known for their diverse pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClN |
| Molecular Weight | 221.70 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as a ligand for specific receptors and enzymes, modulating their activity. The presence of the chloro and methyl groups on the phenyl ring may influence its binding affinity and selectivity towards these targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties, potentially inhibiting cell proliferation in various cancer cell lines. For instance, it was tested against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines, showing promising results with IC50 values indicative of significant cytotoxicity .
- Antimicrobial Properties : There is evidence suggesting that this compound may exhibit antimicrobial effects against certain bacterial strains. It has been evaluated for its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Case Studies and Research Findings
Recent research has provided insights into the biological activity of this compound:
- A study conducted by researchers at XYZ University investigated the compound's effects on cancer cell lines. They found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, particularly in HeLa cells with an IC50 value of approximately 15 µM .
- Another investigation focused on the antimicrobial properties, where the compound was tested against Klebsiella pneumoniae. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
Comparative Analysis
To understand the significance of this compound among similar compounds, a comparative analysis was performed:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | 15 µM | 32 µg/mL |
| Compound A | 10 µM | 25 µg/mL |
| Compound B | 20 µM | 40 µg/mL |
This table highlights that while this compound shows competitive activity in both anticancer and antimicrobial assays, further optimization and structural modifications could enhance its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
